molecular formula C38H54O3 B14428424 Estradiol-17-arachidonate CAS No. 82204-96-4

Estradiol-17-arachidonate

Cat. No.: B14428424
CAS No.: 82204-96-4
M. Wt: 558.8 g/mol
InChI Key: IZRJSEABAODKDO-QUQSKHMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

In Vivo Synthesis Pathways of Estradiol Esters

Estradiol esters are synthesized in the body through two primary enzymatic pathways, which differ in their location and the source of the fatty acyl group.

One major pathway occurs in the bloodstream, specifically within lipoprotein particles. oup.comoup.com This process is catalyzed by the enzyme Lecithin:cholesterol acyltransferase (LCAT). oup.comnih.gov LCAT is primarily associated with high-density lipoprotein (HDL) particles and is responsible for the esterification of cholesterol in the blood. oup.comnih.gov It also acts on other steroids, including estradiol. oup.comnih.gov In this pathway, the fatty acyl group, such as arachidonate, is transferred from the sn-2 position of phosphatidylcholine (lecithin) to the 17β-hydroxyl group of estradiol. oup.com Studies of human ovarian follicular fluid have shown that the fatty acid composition of endogenous estradiol esters matches those synthesized by LCAT, indicating that these esters are produced in situ within the follicular fluid by this enzyme. nih.gov

The second significant pathway occurs intracellularly within various tissues, such as the bovine uterus, placenta, adipose tissue, and certain cancer cell lines. oup.comnih.govnih.gov This reaction is catalyzed by a family of enzymes known as acyl-coenzyme A:acyltransferases (ACATs), which are typically located in the microsomal fraction of cells. oup.comresearchgate.net Unlike LCAT, these enzymes utilize fatty acyl-coenzyme A (acyl-CoA) molecules as the donors for the fatty acid chain that is esterified to estradiol. researchgate.net Research on bovine endometrial tissue has demonstrated the synthesis of a complex mixture of estradiol fatty acid esters, collectively termed lipoidal estradiol (LE2), through this tissue-based pathway. nih.govresearchgate.net

Characterization of Steroid Acyltransferases Involved in Estradiol Esterification

The two main types of enzymes responsible for creating estradiol esters have distinct characteristics regarding their location, acyl donors, and primary functions.

Lecithin:cholesterol acyltransferase (LCAT) is a soluble enzyme found in plasma, where it binds to lipoproteins, primarily HDL. oup.comnih.gov Its main physiological role is the formation of cholesteryl esters from cholesterol, a crucial step in reverse cholesterol transport. However, it also demonstrates activity towards other sterols, including the unique substrate estradiol. oup.comnih.gov The fatty acid for esterification is sourced directly from lecithin molecules within lipoproteins. oup.com

Acyl-CoA:acyltransferases (ACATs) , also known as sterol O-acyltransferases (SOATs), are membrane-bound enzymes found within the endoplasmic reticulum of cells in various tissues. oup.comoup.com These enzymes use activated fatty acids in the form of acyl-CoA thioesters as their substrates to esterify steroids. researchgate.net While their primary substrate is often cholesterol for intracellular storage as cholesteryl esters, they also esterify other steroids like estradiol and testosterone. nih.govresearchgate.net

Enzyme CharacteristicLecithin:cholesterol acyltransferase (LCAT)Acyl-CoA:acyltransferase (ACAT)
Location Blood plasma (associated with lipoproteins) oup.comTissues (microsomal, endoplasmic reticulum) oup.comoup.com
Acyl Group Donor Phosphatidylcholine (Lecithin) oup.comFatty Acyl-Coenzyme A researchgate.net
Primary Substrate Cholesterol oup.comCholesterol nih.gov
Estradiol Esterification Site 17β-hydroxyl group oup.comnih.gov17β-hydroxyl group nih.govresearchgate.net

Substrate Specificity in Estradiol Ester Formation

The enzymatic esterification of estradiol is highly specific, both in terms of the position on the steroid nucleus and the choice of steroid substrate.

Regiospecificity: A critical aspect of estradiol esterification by both LCAT and tissue-based acyltransferases is its strict regiospecificity. The esterification occurs exclusively at the 17β-hydroxyl group located on the D-ring of the steroid. nih.govnih.govresearchgate.net The phenolic 3-hydroxyl group on the A-ring is not esterified. This specificity is noteworthy because the 17β-hydroxyl group is sterically shielded by the C-18 methyl group, making the reaction energetically more challenging compared to other positions. nih.gov

Steroid Substrate Specificity: LCAT exhibits remarkable specificity among different steroids. While it readily esterifies estradiol at the 17β-position, it does not esterify testosterone, despite testosterone having an identical D-ring structure with a 17β-hydroxyl group. oup.comnih.gov In contrast, tissue acyl-CoA:acyltransferases are capable of esterifying both estradiol and testosterone at the 17β-hydroxyl position. nih.gov Furthermore, when presented with 5-androstene-3β,17β-diol, LCAT exclusively esterifies the 3β-hydroxyl group, whereas tissue enzymes esterify both hydroxyl groups, with a preference for the 17β-position. nih.gov This unique specificity of LCAT for estrogens at the C-17 position suggests a distinct structural requirement for its catalytic activity. nih.gov

Steroid SubstrateLCAT Esterification SiteAcyl-CoA:acyltransferase Esterification Site
Estradiol 17β-hydroxyl only nih.gov17β-hydroxyl only nih.gov
Testosterone Not a substrate nih.gov17β-hydroxyl nih.gov
5-Androstene-3β,17β-diol 3β-hydroxyl only nih.gov3β- and 17β-hydroxyl (17β is major) nih.gov
Estriol Mainly 17β-hydroxyl (slow rate) nih.gov16α- and 17β-hydroxyl (about equal) nih.gov

Fatty Acid Specificity: The mixture of fatty acids used to form estradiol esters is not random and points to enzymatic selectivity. Analysis of the lipoidal estradiol (LE2) synthesized by bovine uterine tissue revealed that unsaturated fatty acids comprise over 85% of the total esters. nih.gov Crucially, estradiol-17-arachidonate was identified as the single most abundant component, accounting for a significant portion of the total. nih.govresearchgate.net This specific composition is markedly different from the general distribution of fatty acids found in other lipids, like cholesterol esters and phospholipids, within the same tissue, further supporting the involvement of a specific enzymatic process. nih.gov

Fatty Acid Ester of Estradiol (from Bovine Uterus)Percentage of Total LE2 (%)
Arachidonate (20:4) 27.0
Oleate (18:1) 24.3
Linoleate (18:2) 18.9
Palmitoleate (16:1) 10.8
Palmitate (16:0) 8.1
Linolenate (18:3) 5.4
Stearate (18:0) 2.7
Myristate (14:0) 1.4
Pentadecanoate (15:0) 0.7
Heptadecanoate (17:0) 0.7
Data adapted from Mellon-Nussbaum et al., J Biol Chem, 1982. nih.gov

Properties

CAS No.

82204-96-4

Molecular Formula

C38H54O3

Molecular Weight

558.8 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C38H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(40)41-36-26-25-35-34-23-21-30-29-31(39)22-24-32(30)33(34)27-28-38(35,36)2/h7-8,10-11,13-14,16-17,22,24,29,33-36,39H,3-6,9,12,15,18-21,23,25-28H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/t33-,34-,35+,36+,38+/m1/s1

InChI Key

IZRJSEABAODKDO-QUQSKHMMSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Origin of Product

United States

Metabolic Transformations and Pharmacokinetic Dynamics of Estradiol-17-arachidonate

Hydrolytic Cleavage of Estradiol-17-Arachidonate to Estradiol

The biological activity of this compound is contingent upon its conversion to free estradiol through a process called hydrolytic cleavage. This enzymatic reaction is a critical step that releases the active hormone, allowing it to bind to estrogen receptors and exert its physiological effects. nih.gov

Identification and Role of Esterases as Rate-Limiting Enzymes in Hydrolysis

The hydrolysis of estradiol esters is catalyzed by a class of enzymes known as esterases. These enzymes are responsible for breaking the ester bond, separating the fatty acid chain from the estradiol molecule. Research indicates that the action of these esterases is the rate-limiting step in the metabolism of estradiol esters. nih.govnih.gov This means that the speed at which estradiol is released and becomes active is primarily controlled by the efficiency of these enzymes. nih.gov The slow hydrolysis of these esters, such as estradiol-17-stearate and arachidonate, contributes to their prolonged estrogenic action. nih.gov

Studies have identified several types of esterases that may be involved in this process, including hormone-sensitive lipase (HSL), which is known to regulate triglyceride hydrolysis in adipose tissue. oup.com The involvement of HSL suggests a potential link between the metabolic state of an individual and the activation of stored estradiol esters. oup.com Carboxylesterases are another group of enzymes that hydrolyze esters, typically those with short to medium-chain fatty acids. mdpi.com While specific esterases responsible for this compound hydrolysis in humans are still being fully characterized, their collective action is fundamental to the bioactivation of this compound. oup.comnih.gov

Influence of Acyl Chain Length on Hydrolysis Rate

The length of the acyl chain attached to the estradiol molecule has a significant impact on the rate of hydrolysis. Generally, there is an inverse relationship between the length of the fatty acid chain and the rate of metabolism; longer acyl chains result in a slower release of estradiol. nih.gov For instance, the hydrolysis of corticosterone-21-stearate is much faster (10- to 25-fold) than that of estradiol-17-stearate by rat liver esterases, highlighting the influence of both the steroid and the fatty acid structure on the hydrolysis rate. nih.gov

This principle is further illustrated by studies comparing the metabolism of various estradiol esters. The rate of metabolism steadily decreases as the acyl chain length increases. nih.gov This slower hydrolysis of long-chain esters like this compound is a key reason for their sustained estrogenic effects compared to free estradiol or short-chain esters. nih.govnih.gov

Comparative Metabolic Clearance Rates of this compound and Estradiol

Metabolic clearance rate (MCR) refers to the volume of blood cleared of a substance per unit of time. Comparing the MCR of this compound to that of free estradiol reveals dramatic differences in their persistence in the body.

While the clearance of long-chain estradiol esters from the blood is somewhat slower than that of estradiol, their rates of metabolism are markedly different. nih.gov For example, the half-life of metabolism for this compound is approximately 365 minutes, whereas for estradiol it is about 2 minutes, nearly as fast as its clearance from the blood. nih.gov This indicates that while estradiol is rapidly metabolized and cleared, this compound persists in a protected, inactive form for a much longer duration.

Studies in humans have shown that after injection, the C-17 oxidation of both this compound and estradiol-17-stearate proceeds more slowly than that of free estradiol. nih.gov The unsaturated arachidonate ester is oxidized, and thus hydrolyzed, at a faster rate than the saturated stearate ester. nih.gov This continuing metabolism long after the ester's plasma levels have decreased suggests that it is removed from circulation and stored before its subsequent hydrolysis and oxidation. nih.gov

Table 1: Comparative Metabolic Half-Life

Compound Metabolic Half-Life (t 1/2)
Estradiol ~2 minutes nih.gov
This compound ~365 minutes nih.gov
Estradiol-17-stearate ~580 minutes nih.gov

Distribution and Sequestration of this compound in Biological Tissues

The lipophilic nature of this compound dictates its distribution throughout the body, with a pronounced tendency to accumulate in fatty tissues.

Adipose Tissue as a Hydrophobic Reservoir for Estradiol Esters

Adipose tissue serves as a primary reservoir for lipophilic estradiol esters. oup.comcore.ac.uk These esters are sequestered in fat, where they constitute a protected store of preformed hormone. oup.comcapes.gov.br This storage is significant, particularly in postmenopausal women, where the majority of both free and esterified estradiol is found in adipose tissue. oup.com The ratio of esterified to free estradiol in adipose tissue is considerably higher than in serum, indicating active esterification and storage within the fat cells. oup.com This suggests that adipose tissue has the capacity for in situ production and storage of estradiol esters. oup.com Under appropriate stimulation, hormonally sensitive esterases within the adipose tissue can hydrolyze these esters, releasing active estradiol. capes.gov.br This creates the potential for a local paracrine signaling loop, where estrogen-sensitive tissues can communicate with neighboring fat cells to regulate the local hormonal environment. capes.gov.br

Presence and Concentrations in Other Biological Fluids and Tissues

Besides adipose tissue, this compound and other fatty acid esters of estradiol are found in various other biological fluids and tissues, although generally at lower concentrations. They circulate in the blood, primarily associated with lipoprotein particles. oup.com In bovine endometrium, estradiol 17-arachidonate was identified as the most prevalent of ten different fatty acid esters of estradiol, accounting for 27% of the total. oup.comoup.com

Low but detectable levels of estradiol esters are present in the blood of cycling women. capes.gov.br They have also been found in breast cyst fluid, though at concentrations considerably lower than that of free estradiol. capes.gov.br In contrast, estradiol esters are not typically found in urine. capes.gov.broup.com Muscle tissue contains much lower concentrations of these esters compared to fat, and in many cases, they are undetectable. capes.gov.br Ovarian follicular fluid also contains estradiol, with concentrations peaking during the mid- and late follicular phases of the menstrual cycle. nih.gov

Table 2: Estradiol Ester Concentrations in Various Human Tissues and Fluids

Tissue/Fluid Condition Concentration
Adipose Tissue (subcutaneous & omental) Premenopausal Women 957 +/- 283 fmol/g capes.gov.br
Adipose Tissue Women menopausal < 12 yrs 669 +/- 158 fmol/g capes.gov.br
Adipose Tissue Women menopausal ≥ 15 yrs 399 +/- 146 fmol/g capes.gov.br
Breast Cyst Fluid - 77-140 pmol/L capes.gov.br
Serum Late Pregnancy 0.42 nmol/l helsinki.fi
Serum Premenopausal Women 0.07 nmol/l helsinki.fi
Serum Postmenopausal Women 0.06 nmol/l helsinki.fi
Visceral Adipose Tissue Pregnancy 4.24 nmol/l helsinki.fi
Visceral Adipose Tissue Premenopausal Women 0.82 nmol/l helsinki.fi
Visceral Adipose Tissue Postmenopausal Women 0.74 nmol/l helsinki.fi

Table 3: Compound Names Mentioned in the Article

Compound Name
Androstenedione
Corticosterone
Corticosterone-21-oleate
Corticosterone-21-stearate
Estradiol
Estradiol-17-acetate
This compound
Estradiol-17-palmitate
Estradiol-17-propionate
Estradiol-17-stearate
Estradiol-17-valerate
Estrone
Pregnenolone
Progesterone

Oxidative Metabolism of this compound and its Derivatives

The metabolic fate of this compound is primarily dictated by its structure as a fatty acid ester of estradiol. The initial and rate-limiting step in its metabolism is the enzymatic hydrolysis of the ester bond at the C-17 position. nih.govnih.gov This cleavage releases two biologically significant molecules: 17β-estradiol and arachidonic acid, both of which then enter their own extensive oxidative metabolic pathways. nih.gov Research indicates that the ester itself is resistant to oxidation prior to this hydrolysis. oup.comoup.com

The rate of metabolism for estradiol esters is significantly slower than that of free estradiol. For instance, in rat models, the metabolic half-life of this compound was found to be approximately 365 minutes, in stark contrast to the rapid 2-minute metabolic half-life of free estradiol. nih.gov This slow hydrolysis effectively creates a hydrophobic reservoir from which active estradiol is gradually released. nih.gov The unsaturated nature of the arachidonate component contributes to a faster rate of hydrolysis and subsequent oxidation compared to saturated fatty acid esters like estradiol-17-stearate. nih.gov

Oxidative Metabolism of Liberated Estradiol

Once freed from its arachidonate ester, 17β-estradiol undergoes rapid and extensive oxidative metabolism, predominantly through hydroxylation reactions catalyzed by various cytochrome P450 (CYP) enzymes located mainly in the liver, but also in extrahepatic tissues such as the breast, uterus, and kidney. kup.atwikipedia.org

The principal oxidative transformations of estradiol involve the addition of hydroxyl groups at three main positions:

2-Hydroxylation: This is the major metabolic pathway for estradiol, primarily occurring in the liver. wikipedia.org It leads to the formation of 2-hydroxyestradiol (2-OHE2), a catechol estrogen. This reaction is catalyzed by several CYP isoforms, including CYP1A2, CYP2C8, CYP2C9, and CYP3A4. wikipedia.org In tissues outside the liver, CYP1A1 is also a key enzyme in this process. wikipedia.orgresearchgate.net 2-hydroxyestradiol is generally considered a less hormonally active metabolite. kup.at

4-Hydroxylation: This is a minor pathway in the liver but is more significant in extrahepatic tissues where the enzyme CYP1B1 is expressed. wikipedia.org CYP1B1 specifically and efficiently catalyzes the conversion of estradiol to 4-hydroxyestradiol (4-OHE2). researchgate.netresearchgate.net This metabolite is more chemically reactive and has been implicated in genotoxic effects through its oxidation to quinones. researchgate.net

16α-Hydroxylation: This pathway results in the formation of estriol (16α-hydroxyestradiol), a metabolite with weak estrogenic activity. The enzymes responsible include CYP1A1, CYP1A2, and CYP3A isoforms. nih.gov

The catechol estrogens (2-OHE2 and 4-OHE2) can be further metabolized through methylation by catechol-O-methyltransferase (COMT) or oxidized to form semiquinones and quinones, which are highly reactive molecules. wikipedia.org

Table 1: Key Cytochrome P450 Enzymes in Estradiol Hydroxylation

Oxidative Metabolism of Liberated Arachidonic Acid

The arachidonic acid molecule released from the hydrolysis of this compound is a polyunsaturated omega-6 fatty acid that serves as a substrate for several major oxidative enzyme systems. dovepress.com The metabolism of arachidonic acid produces a diverse array of biologically active lipid mediators.

The three primary oxidative pathways are:

Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). oup.com PGH2 is then further metabolized by specific synthases into various prostaglandins (e.g., PGE2, PGF2α) and thromboxanes. oup.comiosrjournals.org Studies have shown that estradiol itself can modulate this pathway by enhancing the production of prostaglandins in uterine tissue. iosrjournals.org

Lipoxygenase (LOX) Pathway: Arachidonic acid is metabolized by 5-LOX, 12-LOX, and 15-LOX enzymes to form various hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to hydroxyeicosatetraenoic acids (HETEs) and leukotrienes. iosrjournals.orgnih.gov

Cytochrome P450 (CYP) Pathway: CYP enzymes, particularly from the CYP2 and CYP4 families, metabolize arachidonic acid through two main reactions. researchgate.netnih.gov Epoxygenase activity leads to the formation of epoxyeicosatrienoic acids (EETs), while hydroxylase activity produces various HETEs. researchgate.netuniprot.org

Table 2: Major Oxidative Pathways for Arachidonic Acid Metabolism

Molecular Mechanisms Mediated by Estradiol-17-arachidonate and Its Metabolites

Estrogen Receptor-Mediated Signaling Pathways Initiated by Estradiol Release

The release of 17β-estradiol from the parent compound, estradiol-17-arachidonate, allows it to interact with estrogen receptors (ERs), initiating a variety of signaling events that can be broadly categorized as genomic and non-genomic. These pathways are critical in mediating the diverse physiological effects of estrogens.

Classical Genomic Mechanisms through ERα and ERβ

The classical, or genomic, mechanism of estrogen action is mediated by two primary nuclear estrogen receptors, ERα and ERβ. nih.govbiochemia-medica.com These receptors belong to the nuclear hormone receptor superfamily of transcription factors. nih.gov

Activation and Translocation : Upon release, estradiol diffuses across the cell membrane and binds to ERα or ERβ, which are primarily located in the cytoplasm and nucleus. nih.govfrontiersin.org This binding induces a conformational change in the receptor, leading to its dimerization. nih.govbiochemia-medica.com The activated receptor-ligand complex then translocates to the nucleus if it is not already there. nih.gov

Gene Transcription : In the nucleus, the ER dimer binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. nih.govbiochemia-medica.comoup.com This interaction recruits a complex of co-regulator proteins that facilitate the recruitment of RNA polymerase II and other transcriptional machinery, ultimately leading to the transcription of target genes. biochemia-medica.com

Receptor-Specific Gene Regulation : ERα and ERβ are encoded by different genes and, while they can bind to similar EREs, they can also regulate unique sets of genes. embopress.org Studies in breast cancer cells have shown that ERα and ERβ, both individually and together, regulate common as well as a large number of distinct transcripts, leading to different cellular outcomes. embopress.org

frontiersin.org
Table 1: Comparison of Classical Genomic Signaling by ERα and ERβ
FeatureDescriptionReferences
Receptor LocationPrimarily in the cytoplasm and nucleus.
Mechanism of ActionLigand-activated transcription factors.
Generated code

Rapid, Non-Genomic Signaling via Membrane-Bound Estrogen Receptors (e.g., GPER, ERα 36-kDa splice variant)

In addition to the classical genomic pathway, estradiol can elicit rapid cellular responses through non-genomic signaling. This is mediated by a subpopulation of estrogen receptors located at the plasma membrane. biochemia-medica.comfrontiersin.orgoup.com These membrane-bound receptors include G protein-coupled estrogen receptor 1 (GPER), also known as GPR30, and splice variants of ERα, such as the 36-kDa variant (ERα36). biochemia-medica.comspringermedizin.denih.gov

G Protein-Coupled Estrogen Receptor (GPER) : GPER is a seven-transmembrane G protein-coupled receptor that mediates rapid estrogen signaling. nih.govmdpi.com Upon estradiol binding, GPER can activate various downstream signaling cascades, including the mobilization of intracellular calcium and the production of cAMP. mdpi.com GPER activation has been shown to be involved in a wide range of physiological processes. nih.gov

ERα 36-kDa Splice Variant (ERα36) : ERα36 is a variant of the full-length ERα that lacks the transcriptional activation domains and is primarily located in the cytoplasm and at the plasma membrane. springermedizin.defrontiersin.org It is considered a key mediator of non-genomic estrogen signaling. springermedizin.de Activation of ERα36 by estradiol can trigger rapid signaling through pathways like MAPK/ERK and PI3K/Akt. springermedizin.denih.gov Interestingly, some evidence suggests that the effects attributed to GPER may, in some cases, be mediated through ERα36. frontiersin.org

Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt, PKC)

The activation of membrane-bound estrogen receptors initiates a variety of downstream signaling cascades that can rapidly influence cellular function. These pathways can also interact with and modulate the classical genomic signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway : Estradiol can rapidly activate the MAPK/ERK signaling cascade in various cell types. nih.govmdpi.com This activation can be initiated by both membrane-bound ERα and GPER. nih.govnih.gov The MAPK pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. mdpi.comnih.gov

PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another major target of non-genomic estrogen action. oup.comnih.govmdpi.com Estradiol binding to membrane ERα can lead to the activation of PI3K and its downstream effector Akt, which is a key regulator of cell survival and metabolism. nih.govnih.gov

Protein Kinase C (PKC) Pathway : Estradiol has also been shown to activate protein kinase C (PKC). nih.govmolbiolcell.org This activation can be part of the complex network of signaling events triggered by membrane estrogen receptors. nih.gov

nih.govmdpi.com
Table 2: Key Downstream Signaling Cascades Activated by Non-Genomic Estrogen Signaling
Signaling PathwayKey MediatorsCellular OutcomesReferences
MAPK/ERKRas, Raf, MEK, ERKCell proliferation, differentiation, survival
PI3K/AktPI3K, Akt, mTORCell survival, growth, metabolism
Generated code

Modulation of Arachidonic Acid Metabolism and Eicosanoid Pathways

The arachidonate moiety of this compound, upon its release, becomes a substrate for a complex network of enzymes that produce a diverse array of signaling molecules known as eicosanoids. Estradiol itself can also influence this metabolic pathway, creating a complex interplay between steroid hormone signaling and lipid mediator production.

Estradiol-Induced Release of Arachidonic Acid from Cellular Phospholipids

Estradiol can stimulate the release of arachidonic acid from membrane phospholipids, a critical step for the subsequent synthesis of eicosanoids. oup.comnih.gov This process is often mediated by the activation of phospholipase A2 (PLA2). oup.comphysiology.org

Role of Phospholipase A2 (PLA2) : Studies have shown that estradiol can induce the activation of Ca2+-dependent phospholipase A2 (cPLA2). physiology.org This enzyme selectively hydrolyzes the sn-2 position of membrane phospholipids to release arachidonic acid. physiology.org The activation of PLA2 by estradiol can be a rapid, non-genomic event. oup.comnih.gov

Receptor-Mediated Release : The estradiol-induced release of arachidonic acid can be mediated by estrogen receptors. oup.comnih.gov Research in human amnion-like cells has demonstrated that this effect is significantly reduced by an ER antagonist, suggesting the involvement of membrane-bound ERβ. oup.comnih.gov

Regulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Once released, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs). nih.goviosrjournals.orgspandidos-publications.comresearchgate.net Estradiol can modulate the activity of both of these pathways.

Cyclooxygenase (COX) Pathway : Estradiol has been shown to influence the COX pathway, though the effects can be tissue-specific. In some systems, estradiol enhances the production of prostaglandins by affecting COX activity. iosrjournals.org For instance, in sheep uterine tissue, estradiol treatment increased the production of prostaglandins via the COX pathway. iosrjournals.org Conversely, other studies suggest that estradiol can suppress the expression of COX-2, a key inflammatory enzyme. nih.gov

Lipoxygenase (LOX) Pathway : The influence of estradiol on the LOX pathway appears to be more varied. Some studies have reported that estradiol does not significantly alter the activity of the LOX pathway. iosrjournals.org However, in other contexts, such as in metabolic syndrome models, estradiol has been shown to modulate the 5-LOX pathway, suggesting a role in regulating vascular resistance. nih.gov

The metabolism of arachidonic acid can also proceed through a third pathway involving cytochrome P450 (CYP) enzymes, which produce HETEs and epoxyeicosatrienoic acids (EETs). nih.govnih.gov Estradiol has also been implicated in the regulation of this pathway. nih.gov

Influence on Prostaglandin and Thromboxane Synthesis

This compound, as a pro-drug, undergoes hydrolysis to release estradiol and arachidonic acid. nih.gov The liberated estradiol can significantly modulate the synthesis of prostaglandins and thromboxanes, which are potent lipid mediators derived from arachidonic acid via the cyclooxygenase (COX) pathway. Research indicates that estradiol's influence is tissue-specific and can shift the balance between different prostanoids, thereby affecting vascular tone and inflammatory responses.

In vascular tissues, estradiol has been shown to selectively promote the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, while having minimal or even inhibitory effects on the synthesis of thromboxane A2 (TXA2), a vasoconstrictor and platelet aggregator. nih.govahajournals.org Studies on human umbilical vein endothelial cells (HUVECs) revealed that estradiol dose-dependently increases PGI2 production. nih.gov This effect is attributed to the up-regulation of COX-1 and PGI2 synthase (PGIS) expression, both at the protein and gene levels. nih.gov Conversely, the expression of enzymes leading to TXA2 synthesis, such as thromboxane synthase (TXAS), appears unaffected by estradiol in these cells. nih.gov

In contrast, studies on uterine tissue have shown a broader stimulation of prostaglandin synthesis. In vitro studies with non-pregnant sheep uterine slices demonstrated that 17β-estradiol enhanced the production of PGF2α, PGE2, and 6-keto-PGF1α through the COX pathway. iosrjournals.org Similarly, in rat uteri, 17β-estradiol was shown to stimulate the synthesis of PGF2α. ebm-journal.org However, the effects can be complex and dependent on the physiological state. For instance, in uteri from ovariectomized, diet-restricted rats, estrogens did not produce any significant effect on the synthesis of various eicosanoids. nih.gov

The differential effects of estradiol on prostanoid synthesis are critical for its physiological functions. The enhanced PGI2/TXA2 ratio in the vasculature contributes to its protective cardiovascular effects, while its influence on uterine prostaglandins is vital for reproductive processes. ebm-journal.orgoup.com

Table 1: Effect of Estradiol on Prostaglandin and Thromboxane Synthesis in Various Tissues

Tissue/Cell Type Prostanoid Effect of Estradiol Key Enzymatic Changes Reference(s)
Human Umbilical Vein Endothelial Cells (HUVECs) Prostacyclin (PGI2) Increased Upregulation of COX-1 and PGIS expression nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) Thromboxane A2 (TXA2) No change Unaltered TXAS expression nih.gov
Rat Cerebral Arteries Prostacyclin (as 6-keto-PGF1α) Increased Increased COX-1 and prostacyclin synthase activity physiology.org
Rat Cerebral Arteries Thromboxane (as TXB2) Slightly Increased Not specified physiology.org
Sheep Uterine Slices PGF2α, PGE2, 6-keto-PGF1α Increased Enhanced COX pathway activity iosrjournals.org
Pigeon Aorta 6-keto-PGF1α, PGF2α Increased Not specified ebm-journal.org
Pigeon Aorta PGE2 Markedly Reduced Not specified ebm-journal.org
Pigeon Thrombocytes Thromboxane B2 Decreased Not specified ebm-journal.org

Interactions with Antioxidant and Inflammatory Regulatory Systems

Estradiol, the active metabolite of this compound, interacts significantly with cellular systems that regulate oxidative stress and inflammation. These interactions are primarily mediated through the activation of specific signaling pathways and cross-talk with inflammatory transcription factors.

Activation of Nrf2 Signaling Pathway by Estradiol

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a wide array of protective enzymes. Estradiol has been identified as a potent activator of the Nrf2 signaling pathway, contributing to its neuroprotective and anti-inflammatory effects.

Studies have shown that 17β-estradiol can up-regulate both the mRNA and protein levels of Nrf2. nih.gov For example, in a model of light-induced retinal degeneration in rats, 17β-estradiol treatment led to a significant increase in Nrf2 protein levels, which peaked 12 hours after administration. nih.govnih.gov This activation of Nrf2 is crucial for protecting cells against oxidative stress. nih.gov

The mechanism of Nrf2 activation by estradiol appears to involve multiple pathways. nih.gov

Non-Genomic PI3K/AKT Pathway : Estradiol can rapidly activate the Phosphoinositide 3-Kinase (PI3K)/AKT signaling cascade. Activated AKT can phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK3β), a kinase that promotes the degradation of Nrf2. nih.gov By inhibiting GSK3β, estradiol stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. nih.gov

Genomic Estrogen Receptor (ER) Pathway : Estradiol also acts through its classical nuclear estrogen receptors. This genomic pathway contributes to the sustained up-regulation of Nrf2 expression. nih.gov

Furthermore, there is evidence of a reciprocal relationship where Nrf2 can directly regulate the expression of Estrogen Receptor β (ERβ) by binding to antioxidant response elements (AREs) within the ERβ promoter. plos.orgnih.gov This suggests a positive feedback loop where estradiol activates Nrf2, and Nrf2, in turn, enhances the expression of an estrogen receptor, potentially amplifying the anti-inflammatory and antioxidant effects of estradiol. plos.org

Estrogen Receptor Cross-Talk in Anti-Inflammatory Processes

Estradiol exerts significant anti-inflammatory effects by modulating the activity of key inflammatory signaling pathways, a process that involves intricate cross-talk between its receptors (ERα, ERβ, and GPER1) and inflammatory transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

In various cell types, including immune cells like microglia and monocytes, estradiol has been shown to suppress the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), Prostaglandin E2 (PGE2), and interleukin-6 (IL-6). nih.govresearchgate.net This suppression is often achieved by inhibiting the activation of the NF-κB pathway, which is a central regulator of inflammation. researchgate.net

The mechanisms of this anti-inflammatory cross-talk are multifaceted:

Direct Protein-Protein Interaction : Ligand-activated estrogen receptors can directly interact with components of the NF-κB complex, such as the p65 subunit. This interaction, which occurs in the nucleus, prevents NF-κB from binding to the promoter regions of its target pro-inflammatory genes, thereby inhibiting their transcription. researchgate.net

Receptor-Mediated Signaling : The anti-inflammatory effects are mediated by specific estrogen receptors. Studies in mouse embryonic fibroblasts show that the inhibitory effect of 17β-estradiol on TNF-α-induced inflammation is dependent on Nrf2, which in turn regulates the expression of ERβ. plos.orgnih.gov The anti-inflammatory actions of estradiol were abolished in cells lacking Nrf2, highlighting the critical role of the Nrf2-ERβ axis. plos.orgnih.gov

Co-regulation by Multiple Receptors : In human monocytes, the anti-inflammatory activity of estradiol involves a cross-talk between the estrogen receptor-α 36-kDa splice variant (ERα36) and the G-protein coupled estrogen receptor 1 (GPER1). ERα36, when activated by estradiol, interacts with the p65 subunit of NF-κB. GPER1 acts as a coregulator in this process, as its inhibition blocks the anti-inflammatory effect of estradiol. researchgate.net

This ER-mediated suppression of inflammatory pathways is a key mechanism behind the protective effects of estrogen in various inflammatory and neurodegenerative diseases. nih.gov

Table 2: Key Proteins in Estrogen Receptor Cross-Talk and Anti-Inflammatory Signaling

Protein/Factor Role in Inflammation Modulation by Estradiol/ERs Outcome Reference(s)
NF-κB (p65 subunit) Pro-inflammatory transcription factor ERα36 directly interacts with p65, inhibiting its transcriptional activity. Decreased expression of pro-inflammatory genes (e.g., IL-6). researchgate.net
iNOS (inducible Nitric Oxide Synthase) Produces nitric oxide, a pro-inflammatory mediator. Estradiol suppresses LPS- and TNF-α-induced expression. Reduced inflammatory response. nih.govnih.gov
PGE2 (Prostaglandin E2) Pro-inflammatory lipid mediator. Estradiol prevents LPS-induced production in microglia. Reduced inflammation. nih.gov
ERβ (Estrogen Receptor β) Mediates estrogen signaling. Expression is regulated by Nrf2; mediates anti-inflammatory effects of estradiol. Enhanced anti-inflammatory response. plos.orgnih.gov
GPER1 (G-protein coupled estrogen receptor 1) Mediates rapid estrogen signaling. Acts as a co-regulator with ERα36 to inhibit NF-κB. Essential for estradiol's anti-inflammatory effect on IL-6. researchgate.net

Q & A

Q. How can computational modeling enhance the understanding of this compound’s hydrophobic reservoir effect?

  • Methodological Answer : Develop molecular dynamics (MD) simulations to model lipid bilayer interactions of the ester. Correlate simulation data (e.g., partition coefficients) with experimental clearance rates to predict tissue distribution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.